molecular formula C13H9Cl2FN2S B5774260 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5774260
M. Wt: 315.2 g/mol
InChI Key: QTYSJTXQHVVLRY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 2-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine and fluorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored as a potential lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.

    Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(3,4-Dichlorophenyl)-3-phenylthiourea: Similar in structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2-Fluorophenyl)-3-phenylthiourea: Lacks the chlorine atoms, which can influence its chemical properties and applications.

    1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea: The position of the fluorine atom is different, which can lead to variations in its chemical behavior and interactions.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYSJTXQHVVLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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